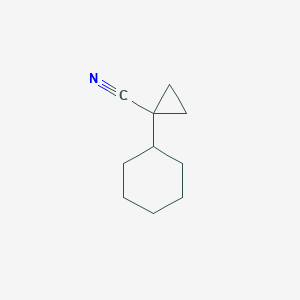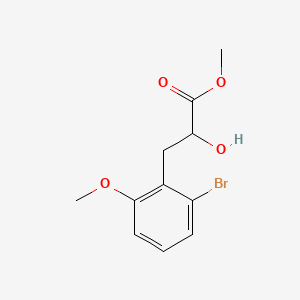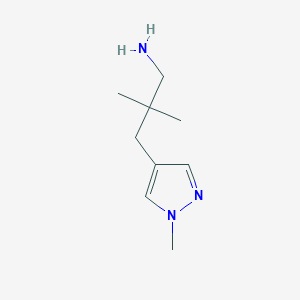
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted at the 4-position with a 2,2-dimethyl-3-aminopropyl group. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Substitution at the 4-position: The pyrazole ring can be further functionalized by introducing the 2,2-dimethyl-3-aminopropyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
1-methyl-1H-pyrazole-4-boronic acid pinacol ester: A boronic acid derivative used in organic synthesis.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A more complex pyrazole derivative with additional functional groups.
Uniqueness
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is unique due to the presence of the 2,2-dimethyl-3-aminopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H17N3 |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(1-methylpyrazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-9(2,7-10)4-8-5-11-12(3)6-8/h5-6H,4,7,10H2,1-3H3 |
Clé InChI |
CIIXCFWJWUARPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CN(N=C1)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


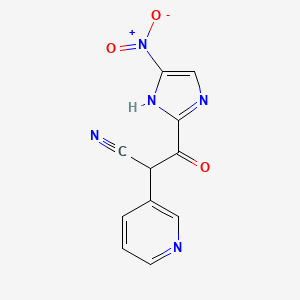
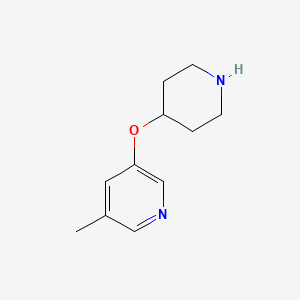
![6,9-Dimethylspiro[4.4]nonan-1-one](/img/structure/B13585946.png)

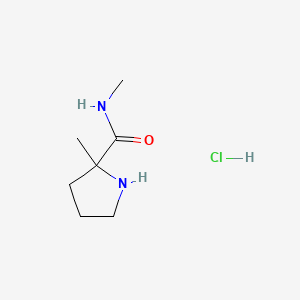
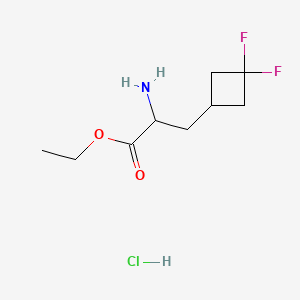
![(2S)-2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13585961.png)


![1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride](/img/structure/B13585979.png)
![1-Bromo-3-(4-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13585980.png)
![4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13585983.png)
